4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid
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Overview
Description
4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro group, a sulfonyl group, and an amino group linked to a phenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluorobenzoic acid.
Sulfonylation: The 4-fluorobenzoic acid undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.
Amination: The sulfonylated intermediate is then reacted with 2-phenoxyethylamine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential anti-inflammatory and anticancer properties. The presence of the sulfonyl group is particularly significant as it can enhance the compound’s ability to interact with biological molecules.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the fluoro group can enhance binding affinity through halogen bonding. The phenoxyethyl moiety can further stabilize these interactions, leading to potent biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid
- 4-chloro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid
- 4-fluoro-3-{[(2-phenoxyethyl)amino]carbonyl}benzoic acid
Uniqueness
Compared to similar compounds, 4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid is unique due to the combination of its functional groups. The presence of both a fluoro and a sulfonyl group provides a distinct set of chemical properties, such as enhanced reactivity and binding affinity, which are not found in its analogs. This makes it particularly valuable in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
4-fluoro-3-(2-phenoxyethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c16-13-7-6-11(15(18)19)10-14(13)23(20,21)17-8-9-22-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPYMUGTEVYAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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